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  • Product: Methyl 2,6-dibromopyridine-4-acetate
  • CAS: 1806274-14-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Thermal Stability of Methyl 2,6-dibromopyridine-4-acetate: A Hypothetical Analysis for Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, thermal stability is a critical parameter that dictates a substance's suitability for processing, formulation, and long-term storage. For novel heterocyclic compounds such as Methyl 2,6-dibromopyridine-4-acetate, a substituted pyridine derivative, characterizing its response to thermal stress is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. The presence of halogen atoms and an ester functional group on the pyridine core suggests a complex thermal degradation profile that warrants detailed investigation.

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability of Methyl 2,6-dibromopyridine-4-acetate. In the absence of publicly available experimental data for this specific molecule, this document will present a hypothetical thermal analysis based on established principles for related pyridine derivatives and halogenated aromatic compounds.[1][2][3][4] The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret thermal stability studies for this and similar compounds.

Molecular Structure and Predicted Thermal Behavior of Methyl 2,6-dibromopyridine-4-acetate

The chemical structure of Methyl 2,6-dibromopyridine-4-acetate (C₇H₅Br₂NO₂) features a pyridine ring substituted with two bromine atoms at the 2 and 6 positions and a methyl acetate group at the 4 position.[5] This arrangement of functional groups allows for predictions regarding its thermal lability.

  • The Pyridine Core: Pyridine and its derivatives are generally considered to be thermally robust aromatic systems.[2][3]

  • Bromine Substituents: The carbon-bromine bonds are typically less stable than carbon-hydrogen or carbon-carbon bonds and are often the initial sites of thermal decomposition in halogenated aromatic compounds.[6][7] Thermal degradation may proceed via the homolytic cleavage of the C-Br bond, leading to the formation of radical species.

  • Methyl Acetate Group: The ester functional group introduces another potential pathway for thermal decomposition. Esters can undergo decomposition through various mechanisms, including decarboxylation or cleavage of the ester linkage. The stability of this group will be influenced by the electronic effects of the dibrominated pyridine ring.

Based on these structural features, a multi-stage decomposition process can be anticipated. The initial mass loss in a thermogravimetric analysis (TGA) might be attributed to the loss of the methyl acetate group or the cleavage of the C-Br bonds. The more stable dibromopyridine core would likely degrade at higher temperatures.

Methodologies for Thermal Analysis

The primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][8] This technique is invaluable for determining decomposition temperatures, the number of decomposition steps, and the composition of the material.

Experimental Protocol for TGA:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of a dry, powdered sample of Methyl 2,6-dibromopyridine-4-acetate into an inert TGA crucible (e.g., alumina or platinum).

  • TGA Instrument Parameters:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8][9]

    • Temperature Program:

      • Equilibrate the sample at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[2][8] This heating rate is a common starting point for initial screening.

  • Data Analysis:

    • Plot the percentage of mass remaining versus temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures at which the rate of mass loss is maximal.[8]

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) for each step.

    • Quantify the percentage of mass loss at each stage.

Hypothetical TGA Data for Methyl 2,6-dibromopyridine-4-acetate

ParameterStage 1Stage 2
Temperature Range (°C) 150 - 250250 - 400
Tonset (°C) ~ 165~ 270
Tpeak (°C) ~ 210~ 330
Mass Loss (%) ~ 20.0%~ 54.2%
Proposed Lost Fragment(s) -COOCH₃ (Methyl acetate group)2 x Br
Residual Mass at 600°C (%) ~ 25.8%
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][10][11] It is used to determine thermal transitions such as melting point, glass transitions, and exothermic or endothermic decomposition events.

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • DSC Instrument Parameters:

    • Atmosphere: Maintain a nitrogen purge at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • First Heating Scan: Equilibrate at 30°C, then ramp up to a temperature above the expected melting point (e.g., 200°C) at a heating rate of 10°C/min. This scan removes the thermal history of the sample.

      • Cooling Scan: Cool the sample to 30°C at a controlled rate (e.g., 10°C/min).

      • Second Heating Scan: Reheat the sample to the upper temperature limit at 10°C/min. The data from this scan is typically used for analysis of reversible thermal events.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under the peaks to determine the enthalpy change (ΔH) associated with each transition.

Hypothetical DSC Data for Methyl 2,6-dibromopyridine-4-acetate

ParameterValueInterpretation
Melting Point (Tm) ~ 115 °C (Endotherm)Sharp melting point indicative of a crystalline solid.
Decomposition Onset (Td) ~ 170 °C (Exotherm)Onset of exothermic decomposition, consistent with TGA data.
Enthalpy of Fusion (ΔHf) ~ 25 J/gEnergy required to melt the solid.
Enthalpy of Decomposition (ΔHd) ~ -250 J/gSignificant energy release upon decomposition.

Interpretation of Hypothetical Thermal Data

The hypothetical TGA data suggests a two-stage decomposition process for Methyl 2,6-dibromopyridine-4-acetate. The initial mass loss of approximately 20.0% corresponds closely to the theoretical mass percentage of the methyl acetate group (C₃H₃O₂), indicating that the ester moiety is the less stable part of the molecule. The second, more significant mass loss is attributed to the cleavage of the two bromine atoms from the pyridine ring. The remaining residue at 600°C would likely be a carbonaceous char.

The hypothetical DSC data corroborates the TGA findings. A sharp endotherm around 115°C suggests a well-defined melting point for the crystalline compound. Shortly after melting, an exothermic event begins around 170°C, indicating the onset of decomposition. This exothermic nature is common for the decomposition of many organic compounds. The proximity of the melting point to the decomposition temperature highlights the importance of careful handling and processing of this compound at elevated temperatures.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the TGA and DSC experiments described above.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of Methyl 2,6-dibromopyridine-4-acetate p2 Place in TGA crucible p1->p2 i1 Load sample and reference into TGA instrument p2->i1 i2 Set parameters: - N2 atmosphere - 30-600°C at 10°C/min i1->i2 i3 Run analysis i2->i3 d1 Generate TGA curve (% mass vs. temp) i3->d1 d2 Generate DTG curve (mass loss rate vs. temp) d1->d2 d3 Determine Tonset, Tpeak, and % mass loss d2->d3

Caption: General workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc DSC Analysis cluster_data_dsc Data Interpretation p1_dsc Weigh 2-5 mg of sample into aluminum pan p2_dsc Hermetically seal pan p1_dsc->p2_dsc i1_dsc Load sample and reference pans p2_dsc->i1_dsc i2_dsc Set parameters: - N2 atmosphere - Heat-Cool-Heat cycle i1_dsc->i2_dsc i3_dsc Run analysis i2_dsc->i3_dsc d1_dsc Generate DSC curve (heat flow vs. temp) i3_dsc->d1_dsc d2_dsc Identify endotherms (Tm) and exotherms (Td) d1_dsc->d2_dsc d3_dsc Calculate enthalpy changes (ΔH) d2_dsc->d3_dsc

Caption: General workflow for Differential Scanning Calorimetry (DSC).

Conclusion

References

  • Canadian Science Publishing. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. II. A Study of the Bromine Adducts of Pyridinium Bromide using Differential Scanning Calorimetry and Isothermal Gravimetric Analysis.
  • Benchchem. (n.d.). Navigating Thermal Stability: A Technical Guide to the Thermogravimetric Analysis of Pyridine-2,6-diethanol.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • ResearchGate. (n.d.). TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42.
  • ResearchGate. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.
  • ResearchGate. (n.d.). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective.
  • ResearchGate. (n.d.). Thermogravimetric analysis of complexes (a) 2 and (b) 3 in a....
  • ResearchGate. (n.d.). Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine.
  • ResearchGate. (n.d.). Thermochemical Factors Affecting the Dehalogenation of Aromatics.
  • ChemSrc. (n.d.). METHYL 2,6-DIBROMOPYRIDINE-4-CARBOXYLATE | CAS 119308-57-5.
  • Benchchem. (n.d.). Application Notes & Protocols: Thermal Stability Analysis of 4-Bromopyridine-2,6-dicarbohydrazide-Based Polymers.
  • Sigma-Aldrich. (n.d.). Methyl 2,6-dibromopyridine-4-carboxylate | 119308-57-5.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling Conditions Using Methyl 2,6-dibromopyridine-4-acetate

Introduction & Strategic Utility Methyl 2,6-dibromopyridine-4-acetate (CAS: 1806274-14-5) is a highly versatile, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and advanced materials synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Methyl 2,6-dibromopyridine-4-acetate (CAS: 1806274-14-5) is a highly versatile, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and advanced materials synthesis[1]. The presence of two equivalent bromine atoms at the C2 and C6 positions provides a dual vector for carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. Furthermore, the C4-acetate moiety (–CH₂COOMe) serves as a critical synthetic handle for downstream homologation, amidation, or incorporation into complex pharmacophores.

However, functionalizing this specific scaffold presents two primary synthetic challenges:

  • Regioselectivity : Differentiating the two identical C–Br bonds to achieve selective mono-arylation versus exhaustive di-arylation[2].

  • Chemoselectivity : Preventing the hydrolysis of the methyl ester and avoiding the deprotonation of the acidic α-protons of the acetate group under the basic conditions typically required for cross-coupling.

Mechanistic Causality and Reaction Design

As a self-validating approach to protocol design, every reagent choice must be grounded in mechanistic causality.

Controlling Regioselectivity via Ligand Sterics

The initial oxidative addition of Pd(0) into the first C–Br bond of the electron-deficient pyridine ring is exceptionally fast. Once mono-arylated, the pyridine ring becomes relatively more electron-rich, which subtly increases the activation energy required for the second oxidative addition[3]. However, to reliably trap the reaction at the mono-arylated stage, stoichiometry (1.05 equivalents of boronic acid) is insufficient on its own.

We must employ bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs)[2][4]. The steric bulk of the resulting Pd-SPhos complex severely hinders coordination and subsequent oxidative addition into the remaining adjacent C–Br bond, effectively funneling the reaction toward the mono-arylated product. Conversely, for di-arylation, less sterically encumbered ligands like PPh₃ (in Pd(PPh₃)₄) combined with excess boronic acid readily facilitate exhaustive coupling[2].

Ensuring Chemoselectivity via Base and Solvent Selection

The C4-acetate group is highly sensitive. The α-protons are prone to deprotonation by strong bases (e.g., NaOtBu, KOH), which can initiate undesired Claisen-type self-condensation or degradation. Furthermore, harsh aqueous bases at elevated temperatures will rapidly hydrolyze the methyl ester. Therefore, mild, weakly nucleophilic bases such as K₃PO₄ or K₂CO₃ are mandatory[2][3]. The use of a biphasic solvent system (Toluene/H₂O or 1,4-Dioxane/H₂O) ensures that the inorganic base remains primarily in the aqueous phase, maintaining a controlled interfacial pH that drives the transmetalation step without degrading the ester functionality[2].

Quantitative Data Summaries

The following table summarizes the optimized, field-proven conditions for directing the coupling toward either mono- or di-arylation.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Target ProductBoronic Acid (Equiv.)Catalyst / LigandBase (Equiv.)Solvent SystemTemp (°C)Time (h)Expected Yield (%)
Mono-arylated 1.05Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0)Toluene/H₂O (4:1)801675 - 85
Di-arylated 2.50Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3.0)Dioxane/H₂O (3:1)10024> 90

(Note: Yields are representative based on coupling with standard electron-neutral aryl boronic acids[2].)

Visualizations: Workflows and Logical Relationships

Workflow Step1 1. Preparation Dry Schlenk Flask Inert Gas (Ar/N2) Step2 2. Reagent Addition Substrate, Boronic Acid, Pd Catalyst, Ligand, Base Step1->Step2 Step3 3. Reaction Execution Solvent: Toluene/H2O Temp: 80-100 °C Step2->Step3 Step4 4. Workup Quench, Aq. Wash, Organic Extraction Step3->Step4 Step5 5. Purification Column Chromatography (Hexane/EtOAc) Step4->Step5

Standard experimental workflow for the Suzuki-Miyaura cross-coupling of pyridine derivatives.

Selectivity SM Methyl 2,6-dibromopyridine-4-acetate Cond1 1.05 eq Ar-B(OH)2 Pd(OAc)2 / SPhos K3PO4, Toluene/H2O, 80°C SM->Cond1 Steric control & Stoichiometry Cond2 2.5 eq Ar-B(OH)2 Pd(PPh3)4 K2CO3, Dioxane/H2O, 100°C SM->Cond2 Excess reagents & High temp Prod1 Mono-arylated Product (Major, >75% Yield) Cond1->Prod1 Prod2 Di-arylated Product (Major, >90% Yield) Cond2->Prod2

Divergent selectivity logic for mono- vs. di-arylation of methyl 2,6-dibromopyridine-4-acetate.

Experimental Protocols

Protocol A: Selective Mono-arylation (Self-Validating System)

Objective : Synthesize methyl 2-aryl-6-bromopyridine-4-acetate while preserving the intact ester and unreacted C–Br bond[2]. Causality Check : The use of K₃PO₄ provides sufficient basicity for the transmetalation of the boronic acid while preventing ester saponification. SPhos prevents over-reaction by creating a sterically congested palladium center[4].

  • Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles) to ensure a strictly anhydrous and oxygen-free environment, preventing oxidative catalyst deactivation.

  • Reagent Loading : Add methyl 2,6-dibromopyridine-4-acetate (1.0 equiv, 1.0 mmol), arylboronic acid (1.05 equiv, 1.05 mmol), Pd(OAc)₂ (2 mol%, 0.02 mmol), SPhos (4 mol%, 0.04 mmol), and finely ground K₃PO₄ (2.0 equiv, 2.0 mmol)[2].

  • Solvent Addition : Inject anhydrous Toluene (4.0 mL) and degassed deionized water (1.0 mL) via syringe. The biphasic system limits the exposure of the sensitive ester to the base.

  • Reaction Execution : Seal the flask and heat to 80 °C with vigorous stirring (1000 rpm) for 16 hours.

    • Self-Validation Step: Monitor via LC-MS at the 12-hour mark. The reaction is proceeding correctly when the starting material peak disappears, and the mono-arylated mass dominates. If bis-arylation exceeds 5%, halt the reaction immediately and reduce the temperature to 70 °C in subsequent runs.

  • Workup : Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure mono-arylated product.

Protocol B: Exhaustive Di-arylation

Objective : Synthesize methyl 2,6-diarylpyridine-4-acetate. Causality Check : Pd(PPh₃)₄ is less sterically hindered, allowing the second oxidative addition to proceed smoothly. 1,4-Dioxane is used for its higher boiling point and superior solubility profile for the mono-arylated intermediate[2][3].

  • Preparation : Prepare a Schlenk flask under an Argon atmosphere.

  • Reagent Loading : Add methyl 2,6-dibromopyridine-4-acetate (1.0 equiv, 1.0 mmol), arylboronic acid (2.5 equiv, 2.5 mmol), Pd(PPh₃)₄ (5 mol%, 0.05 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol)[2].

  • Solvent Addition : Add 1,4-Dioxane (6.0 mL) and degassed water (2.0 mL).

  • Reaction Execution : Heat the vigorously stirred mixture to 100 °C for 24 hours.

    • Self-Validation Step: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is self-validating when the intermediate mono-arylated spot completely transitions to the higher-running di-arylated spot. If the mono-arylated intermediate persists after 24 h, spike with an additional 0.5 equiv of boronic acid and 1 mol% Pd(PPh₃)₄.

  • Workup & Purification : Cool to room temperature, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

References

Sources

Application

Application Note: Advanced Synthesis of Pyridine-Based Ligands from Methyl 2,6-dibromopyridine-4-acetate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Mechanistic Insights The design of multidentate py...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Insights

The design of multidentate pyridine-based ligands—such as 2,2':6',2''-terpyridines (tpy) and dipicolylamines (DPA)—is a cornerstone of coordination chemistry, with applications ranging from photoluminescent materials to targeted radiopharmaceuticals.

Methyl 2,6-dibromopyridine-4-acetate serves as an exceptionally versatile, orthogonal building block for these scaffolds. The strategic advantages of this specific precursor are twofold:

  • Highly Activated Electrophilic Sites: The bromine atoms at the 2 and 6 positions of the pyridine ring are highly activated toward oxidative addition by low-valent palladium species. This allows for efficient double cross-coupling to install flanking heterocyclic rings [1].

  • Orthogonal Functionalization Handle: The methyl acetate group at the C4 position provides a critical aliphatic spacer terminating in an ester. Unlike a direct carboxylic acid (which can interfere with basic cross-coupling conditions or deactivate the ring via inductive effects), the methyl ester is inert during Pd-catalyzed carbon-carbon bond formation. Post-coupling, it can be quantitatively saponified to yield a free acetic acid moiety, providing an ideal handle for bioconjugation (e.g., NHS-ester activation) without disrupting the electronic properties of the metal-binding terpyridine core [3].

The Protodeboronation Challenge in 2-Pyridyl Couplings

When synthesizing terpyridines via the Suzuki-Miyaura coupling of 2,6-dibromopyridines with 2-pyridylboronic acids, chemists frequently encounter low yields. This is caused by the rapid protodeboronation of 2-pyridylboronic acid in the presence of aqueous bases. To circumvent this, expert protocols utilize either Stille cross-coupling with 2-(tributylstannyl)pyridine or modified Suzuki conditions utilizing stable lithium triisopropyl 2-pyridylborates [2]. This guide details the highly reliable Stille approach to ensure maximum yield and reproducibility.

Synthetic Workflow & Logical Architecture

The following diagram illustrates the causal sequence of the transformation, highlighting the transition from a di-halogenated core to a bioconjugation-ready multidentate ligand.

SynthesisWorkflow SM Methyl 2,6-dibromopyridine-4-acetate (Starting Material) Coupling Pd-Catalyzed Cross-Coupling (Stille Reaction) SM->Coupling 2-(Tributylstannyl)pyridine Pd(PPh3)4, Toluene, 110°C Intermediate Methyl 2,2':6',2''-terpyridine-4'-acetate (Protected Ligand) Coupling->Intermediate C-C Bond Formation Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Ester Cleavage Final 2,2':6',2''-terpyridine-4'-acetic acid (Bioconjugation-Ready) Hydrolysis->Final Acidification (pH 3-4)

Figure 1: Synthetic workflow for bioconjugation-ready terpyridine ligands from 2,6-dibromopyridine.

Comparative Data: Cross-Coupling Strategies

To justify the selection of the Stille coupling for this protocol, the table below summarizes the quantitative performance of various cross-coupling strategies when applied to 2,6-dibromopyridine scaffolds.

Coupling StrategyOrganometallic PartnerCatalyst SystemTypical YieldMechanistic Advantage / Limitation
Standard Suzuki 2-Pyridylboronic acidPd(PPh₃)₄, Na₂CO₃ (aq)30–40%Limitation: High rate of protodeboronation limits efficiency [1].
Modified Suzuki Lithium triisopropyl 2-pyridylboratePd(PPh₃)₄, K₂CO₃70–80%Advantage: Borate complex stabilizes the C-B bond against hydrolysis [2].
Stille Coupling 2-(Tributylstannyl)pyridinePd(PPh₃)₄, Toluene85–92%Advantage: Highly reliable, no protodeboronation. Limitation: Tin toxicity.
Negishi Coupling 2-Pyridylzinc bromidePd(dppf)Cl₂, THF80–85%Advantage: Rapid reaction at RT. Limitation: Strict anhydrous conditions required.

Experimental Protocols

Protocol A: Synthesis of Methyl 2,2':6',2''-terpyridine-4'-acetate (Stille Coupling)

This protocol relies on a self-validating catalytic cycle. The use of anhydrous toluene and rigorous degassing prevents the oxidative quenching of the Pd(0) catalyst, ensuring the reaction proceeds to the di-substituted product rather than stalling at the mono-substituted intermediate.

Reagents & Materials:

  • Methyl 2,6-dibromopyridine-4-acetate (1.0 equiv, 1.0 mmol, 309 mg)

  • 2-(Tributylstannyl)pyridine (2.5 equiv, 2.5 mmol, 920 mg)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 0.05 mmol, 58 mg)

  • Anhydrous Toluene (15 mL)

Step-by-Step Methodology:

  • System Preparation: Equip a 50 mL Schlenk flask with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: Add Methyl 2,6-dibromopyridine-4-acetate and Pd(PPh₃)₄ to the flask.

  • Solvent Addition & Degassing: Inject 15 mL of anhydrous toluene. Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Stannane Addition: Inject 2-(Tributylstannyl)pyridine dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 110 °C (reflux) for 24 hours. The solution will typically transition from pale yellow to a deep amber color.

  • Reaction Validation (TLC): Monitor via TLC (Alumina, Hexanes/EtOAc 3:1). The starting material (

    
    ) should completely disappear, replaced by a highly UV-active spot (
    
    
    
    ) corresponding to the terpyridine product.
  • Workup & Tin Removal: Cool to room temperature. To quench the toxic organotin byproducts, add 10 mL of a saturated aqueous KF solution and stir vigorously for 1 hour. Causality: Fluoride ions aggressively bind to tributyltin species, forming insoluble tributyltin fluoride polymeric networks that can be easily filtered off.

  • Purification: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via neutral alumina column chromatography to yield the protected ligand.

Protocol B: Saponification to 2,2':6',2''-terpyridine-4'-acetic acid

This step unveils the carboxylic acid for downstream bioconjugation. Lithium hydroxide is chosen over sodium hydroxide due to the superior solubility of the resulting lithium carboxylate intermediate in the mixed organic/aqueous solvent system.

Reagents & Materials:

  • Methyl 2,2':6',2''-terpyridine-4'-acetate (1.0 equiv, 0.5 mmol, 152 mg)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 1.5 mmol, 63 mg)

  • Solvent Mixture: THF / Methanol / Water (2:1:1 v/v/v, 10 mL)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in 7.5 mL of a THF/Methanol (2:1) mixture in a 25 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H₂O in 2.5 mL of deionized water and add it dropwise to the organic solution. Stir at room temperature for 4 hours.

  • Validation: TLC (Silica, DCM/MeOH 9:1) will show the disappearance of the ester and the formation of a baseline spot (the carboxylate salt).

  • Isolation via Isoelectric Precipitation: Remove the THF and Methanol under reduced pressure (do not heat above 35 °C). Dilute the remaining aqueous layer with 5 mL of water.

  • Acidification: Place the flask in an ice bath. Carefully add 1M HCl dropwise while monitoring the pH. Stop at pH 3.5 - 4.0 . Causality: The terpyridine nitrogens will protonate at highly acidic pH (< 2), making the molecule water-soluble. The carboxylic acid protonates around pH 4. By targeting the isoelectric point, the zwitterionic/neutral species precipitates quantitatively from the aqueous phase.

  • Collection: Centrifuge or vacuum filter the resulting white/pale-yellow precipitate. Wash with ice-cold water (2 x 2 mL) and diethyl ether (5 mL) to remove trace impurities. Dry under high vacuum to afford the final bioconjugation-ready ligand.

References

  • Schlüter, A. D., et al. Improved synthesis of 5,5"-dibromo-2,2′:6′,2"-terpyridine. ResearchGate. Retrieved from:[Link]

  • National Institutes of Health (PMC). An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with Methyl 2,6-dibromopyridine-4-acetate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Methyl 2,6-dibromopyridine-4-acetate (CAS: 1806274-14-5). This resource is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2,6-dibromopyridine-4-acetate (CAS: 1806274-14-5). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during its use. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Compound Profile: Understanding the Molecule

Methyl 2,6-dibromopyridine-4-acetate is a substituted pyridine derivative. Its structure, featuring a pyridine core, two bromine atoms, and a methyl acetate side chain, dictates its physicochemical properties.

  • Molecular Formula: C₈H₇Br₂NO₂[1]

  • Molecular Weight: 308.96 g/mol [1]

  • Structural Features:

    • Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor and imparts polarity.

    • Dibromo-Substitution: The two electron-withdrawing bromine atoms at the 2 and 6 positions decrease the basicity of the pyridine nitrogen and increase the molecule's overall molecular weight and hydrophobicity.

    • Methyl Acetate Group: This ester group provides a site for hydrogen bonding and contributes to its solubility in polar organic solvents. However, the ester linkage is susceptible to hydrolysis under acidic or basic conditions.[2]

This combination of functional groups results in a compound that is generally soluble in a range of polar aprotic organic solvents but has very low solubility in water.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for dissolving Methyl 2,6-dibromopyridine-4-acetate?

Due to its structure, Methyl 2,6-dibromopyridine-4-acetate is best dissolved in polar aprotic solvents. Solubility in nonpolar solvents is expected to be limited, and it is considered insoluble in water.[3] Below is a table of common laboratory solvents and their expected performance.

Solvent ClassRecommended SolventsExpected SolubilityRationale & Expert Notes
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents effectively solvate the polar pyridine and ester functionalities without donating protons, which could lead to degradation. DMF and DMSO are excellent solvents but can be difficult to remove. For many applications, DCM or EtOAc are preferred starting points.[4]
Nonpolar Aprotic Toluene, Hexanes, Diethyl EtherLow to Moderate While the dibromo-pyridine core has nonpolar characteristics, the polar ester group limits solubility in highly nonpolar solvents like hexanes. Toluene may offer moderate solubility.
Polar Protic Methanol, EthanolModerate These solvents can dissolve the compound, but there is a risk of transesterification (reaction with the solvent) or hydrolysis if water is present, especially with prolonged heating or in the presence of acid/base catalysts.
Aqueous Water, BuffersInsoluble The hydrophobic nature of the dibromo-pyridine backbone makes this compound poorly soluble in aqueous media.

Pro-Tip: Always perform a small-scale solubility test before preparing a large-volume solution. See our protocol below.

Q2: My compound is not dissolving, even in a recommended solvent like DCM or Ethyl Acetate. What should I do?

If initial attempts to dissolve the compound are unsuccessful, follow this systematic troubleshooting workflow.

start Compound not dissolving? agitate Increase Agitation (Vortex / Magnetic Stirring) start->agitate Step 1 sonicate Apply Sonication (Ultrasonic Bath) agitate->sonicate heat Apply Gentle Heat (30-40°C) sonicate->heat solvent_quality Check Solvent Quality (Is it anhydrous?) heat->solvent_quality purity Assess Compound Purity (Is it the correct material?) solvent_quality->purity success Solubility Achieved purity->success If resolved fail Issue Persists? Contact Technical Support purity->fail If unresolved

Caption: Troubleshooting workflow for solubility issues.

Causality Explained:

  • Agitation (Vortexing/Stirring): This is the first and simplest step. It increases the interaction between the solvent and the solute surface, accelerating the dissolution process.

  • Sonication: Applying ultrasonic waves creates microscopic cavitation bubbles.[5] The rapid formation and collapse of these bubbles generate mechanical energy that breaks apart solute agglomerates, increasing the surface area available for dissolution.[6][7] This is a highly effective method for stubborn solutes.

  • Gentle Heating: Increasing the temperature adds thermal energy to the system, which often increases the solubility of a solid in a liquid. Caution: Do not overheat. Use a water bath at 30-40°C. High temperatures can increase the rate of potential solvent-solute reactions or compound degradation.

  • Solvent Quality: The presence of impurities, especially water, can significantly impact solubility. For many organic reactions and preparations, using an anhydrous grade of solvent is critical.[8][9] Water can lead to hydrolysis of the ester group, forming a less soluble carboxylic acid.

  • Compound Purity: Verify that the material is indeed Methyl 2,6-dibromopyridine-4-acetate and check for any visible impurities.

Q3: My compound dissolved with heating, but a precipitate formed when it cooled to room temperature. Why did this happen?

This is a classic sign of temperature-dependent solubility. You have likely created a supersaturated solution at the higher temperature. When the solution cools, the solubility limit decreases, and the excess solute crystallizes or "crashes" out of the solution.

Solutions:

  • Work at an Elevated Temperature: If your experimental protocol allows, maintain the solution at the temperature required to keep the compound dissolved.

  • Use a More Effective Solvent: Switch to a solvent in which the compound has higher intrinsic solubility at room temperature (e.g., DMF or DMSO, if appropriate for your application).

  • Increase the Solvent Volume: Prepare a more dilute solution. This will keep the concentration below the solubility limit at room temperature.

Q4: Is Methyl 2,6-dibromopyridine-4-acetate susceptible to degradation in solution?

Yes. The primary point of instability is the methyl ester functional group, which is susceptible to hydrolysis.[2]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can be hydrolyzed to the corresponding carboxylic acid (2,6-dibromopyridine-4-acetic acid) and methanol. Halogenated pyridine compounds can also undergo hydrolysis under certain acidic conditions.[10][11]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of strong bases (e.g., NaOH, KOH), the ester will be rapidly and irreversibly hydrolyzed to the carboxylate salt.[12]

Key Takeaway: To ensure the stability of your stock solution, use high-purity, neutral, anhydrous solvents and store the solution in a tightly sealed container, protected from moisture. For long-term storage, refrigeration is recommended.

Key Experimental Protocols

Protocol 1: Step-by-Step Small-Scale Solubility Testing

This protocol helps you efficiently determine the best solvent for your compound before committing larger quantities.

  • Preparation: Weigh approximately 1-2 mg of Methyl 2,6-dibromopyridine-4-acetate into a small, clean glass vial (e.g., a 1-dram vial).

  • Initial Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL). This corresponds to an initial high concentration (10-20 mg/mL).

  • Observation & Agitation: Cap the vial and vortex for 30-60 seconds. Observe if the solid has dissolved.

  • Incremental Addition: If the solid has not fully dissolved, add another 100 µL of solvent, vortex, and observe again. Repeat this process, keeping track of the total volume of solvent added.

  • Apply Sonication/Heat: If the compound remains insoluble after adding a significant volume of solvent (e.g., 1 mL), proceed to sonication for 5-10 minutes, followed by gentle warming (30-40°C) if necessary.

  • Documentation: Record the approximate concentration at which the compound fully dissolves in each tested solvent. This data is invaluable for planning future experiments.

Protocol 2: Recommended Workflow for Preparing a Stock Solution

This workflow minimizes the risk of degradation and ensures a stable, reliable stock solution.

start Start: Prepare Stock Solution weigh 1. Accurately weigh compound into a clean, dry volumetric flask. start->weigh add_solvent 2. Add ~50% of the final volume of anhydrous solvent. weigh->add_solvent dissolve 3. Mix to dissolve. Use sonication if necessary. add_solvent->dissolve final_volume 4. Add solvent to final volume (fill to the mark). dissolve->final_volume mix_final 5. Invert flask 10-15 times to ensure homogeneity. final_volume->mix_final store 6. Transfer to a storage vial with a PTFE-lined cap. Store refrigerated & protected from light. mix_final->store end End: Stable Stock Solution store->end

Caption: Workflow for preparing a stable stock solution.

References
  • Kanto Chemical. (n.d.). Anhydrous solvents. Retrieved from [Link]

  • Scharlau. (n.d.). Anhydrous solvents from Scharlau. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Scharlab. (n.d.). Solvents, anhydrous for laboratory. Retrieved from [Link]

  • Laboratory Equipment. (2026, February 17). What is Sonication Bath? Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2,6-dibromopyridine-4-acetate (C8H7Br2NO2). Retrieved from [Link]

  • Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 13(5), 759-763.
  • Molbase. (n.d.). METHYL 2,6-DIBROMOPYRIDINE-4-CARBOXYLATE. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Methyl 2,6-dibromopyridine-4-carboxylate. Retrieved from [Link]

  • TSI Journals. (2022, March 3). Sonication: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2025, August 22). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Retrieved from [Link]

  • Wiley. (n.d.). PYRIDINE ITS DERIVATIVES. Retrieved from [Link]

  • TSI Journals. (2022, April 30). Sonication - Biochemistry & Molecular Biology Letters. Retrieved from [Link]

  • PubMed. (n.d.). Stability of unsaturated methyl esters of fatty acids on surfaces. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • PubChem. (n.d.). 2,6-Dibromo-4-methylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Agronomy Research. (2021, November 15). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • IntechOpen. (n.d.). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 2,6-Dibromopyridine Coupling

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming common si...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming common side reactions encountered during the cross-coupling of 2,6-dibromopyridine. As a key building block in medicinal chemistry and materials science, the selective functionalization of this scaffold is critical, yet often challenging.[1][2] This resource addresses the most frequent issues, from catalyst poisoning to unwanted byproducts, to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with 2,6-dibromopyridine consistently showing low yields?

A1: Low yields are frequently traced back to catalyst poisoning. The pyridine nitrogen in the 2,6-dibromopyridine substrate can coordinate to the palladium catalyst, effectively inhibiting its activity.[3] This is the most common and unique challenge for this class of substrate. Other factors include suboptimal reaction conditions (temperature, base, solvent), the use of a non-ideal ligand that fails to protect the catalyst, and the presence of oxygen or moisture, which can deactivate the catalyst.[3]

Q2: I'm observing a significant amount of a byproduct where one of the bromine atoms is replaced by hydrogen. What is this and how can I prevent it?

A2: This side product results from a process called hydrodehalogenation. It is a prevalent undesired reaction where the C-Br bond is cleaved and replaced by a C-H bond.[4] This occurs due to the formation of palladium-hydride (Pd-H) species within the catalytic cycle, which can arise from solvents (like alcohols), bases, or trace amounts of water.[4][5] To minimize this, careful selection of ligands, bases, and anhydrous solvents is crucial.

Q3: How can I control the reaction to favor mono-substitution over di-substitution?

A3: Achieving selective mono-substitution is a key challenge that relies on precise control of reaction conditions.[1] Key strategies include:

  • Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the coupling partner is a primary method to favor mono-arylation.[1]

  • Ligand Choice: Certain ligands have been shown to promote mono-selectivity. For Suzuki couplings, N-heterocyclic carbene (NHC) ligands like IMes are highly effective.[6]

  • Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction to stop it upon consumption of the starting material can prevent over-reaction to the di-substituted product.

Q4: My reaction mixture turned black and stalled. What does this indicate?

A4: The formation of a fine black precipitate is typically palladium black, which is metallic palladium that has precipitated out of the solution.[3][7] This indicates catalyst decomposition or deactivation, bringing the catalytic cycle to a halt. Common causes include exposure to oxygen, excessively high temperatures, or the use of an inappropriate ligand that fails to stabilize the catalytic species.[3][8]

Troubleshooting Guide: A Problem-Oriented Approach

This section provides direct answers to specific experimental issues.

Problem 1: Significant formation of homocoupling byproducts.

(e.g., biaryl from boronic acid in Suzuki coupling)

Probable Cause: Homocoupling is most often promoted by the presence of oxygen in the reaction mixture.[8][9] It can also be exacerbated when using a Pd(II) precatalyst without efficient in-situ reduction to the active Pd(0) state.[8][9]

Solutions:

  • Rigorous Degassing: This is the most critical step. Sparge all solvents and the final reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before heating.[8] For highly sensitive reactions, using the "freeze-pump-thaw" method for solvents is recommended.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can bypass issues related to the reduction of Pd(II) species.[8]

  • Add a Mild Reducing Agent: If using a Pd(II) source (e.g., Pd(OAc)₂), adding 1-2 equivalents of a mild reducing agent like potassium formate can help ensure complete reduction to Pd(0) without interfering with the main cycle.[10]

Problem 2: High levels of the hydrodehalogenated byproduct are observed.

Probable Cause: The formation of palladium-hydride (Pd-H) species is the root cause.[4] These species can be generated from various sources in the reaction mixture, including certain solvents (alcohols, DMF), bases, or residual water.[4]

Solutions:

  • Ligand Screening: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., cataCXium® A, SPhos) are known to accelerate the desired reductive elimination step, which can outcompete the hydrodehalogenation pathway.[4]

  • Solvent Selection: Switch to aprotic solvents that are less likely to act as hydride donors. Toluene, dioxane, and THF are generally preferred over solvents like DMF or alcohols.[4]

  • Base Optimization: The base can influence Pd-H formation. Screen different bases; sometimes a weaker base or a carbonate/phosphate instead of an alkoxide can reduce this side reaction.[9]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried and the reaction is run under a strictly inert atmosphere to minimize water content.[9]

Problem 3: The reaction fails to initiate or stalls after partial conversion.

Probable Cause: This is the classic sign of catalyst poisoning, where the lone pair on the pyridine nitrogen coordinates to the palladium center, rendering it inactive.[3] Reagent insolubility can also be a contributing factor.[3]

Solutions:

  • Employ Bulky Ligands: Use sterically hindered ligands that create a protective pocket around the palladium atom, preventing the pyridine nitrogen from coordinating. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IMes, IPent) are highly effective for this purpose.[3][6][11]

  • Optimize the Solvent System: Toluene and 1,4-dioxane are often the most effective solvents for these reactions.[3] If starting materials are not fully dissolved, the reaction will be inefficient.

  • Check Reagent Purity: Ensure the 2,6-dibromopyridine and coupling partner are pure. Impurities can sometimes interfere with the catalyst.

Visualizing the Challenges

A successful coupling reaction requires the desired catalytic cycle to dominate over competing side pathways.

Diagram 1: Generalized Catalytic Cycle for Cross-Coupling

G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation (+ R-M) ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArPdR->Product

Caption: The fundamental steps in a palladium-catalyzed cross-coupling reaction.[12]

Diagram 2: Competing Pathways in 2,6-Dibromopyridine Coupling

G Start Ar-Pd(II)-Br Intermediate Desired Reductive Elimination (Desired Coupling Product) Start->Desired Productive Pathway Poison Pyridine Coordination (Catalyst Poisoning) Start->Poison Side Pathway 1 Hydro Reaction with Hydride Source (Hydrodehalogenation) Start->Hydro Side Pathway 2

Caption: The central intermediate can proceed to the desired product or be diverted by side reactions.

Comparative Data for Reaction Conditions

The choice of ligand, base, and solvent is critical for controlling selectivity. The following tables summarize conditions reported for achieving either mono- or di-substitution for various coupling types.

Table 1: Suzuki-Miyaura Coupling Conditions

Desired ProductCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield (%)Reference
Mono-arylated Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100~70-80[1]
Mono-arylated Pd(OAc)₂ (0.1)IMes (0.12)K₂CO₃ (2.0)Acetonitrile/H₂ORT>90[6]
Di-arylated Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O100>90[1]

Table 2: Buchwald-Hartwig Amination Conditions

Desired ProductCatalyst SystemAmine (Equiv.)Base (Equiv.)SolventTemp (°C)NotesReference
Mono-aminated Pd(OAc)₂ / dpppVolatile AmineNaOtBuToluene80Effective for volatile amines[13]
Mono-aminated Microwave6.0NoneH₂O150-205High selectivity without base/catalyst for some amines[14]
Di-aminated Microwave, CuI/DMPAO>6.0K₂CO₃H₂O150-205Addition of Cu/DMPAO catalyst promotes diamination[14]

Table 3: Sonogashira Coupling Conditions

Desired ProductPd Catalyst (mol%)Cu Co-catalyst (mol%)Alkyne (Equiv.)BaseSolventTemp (°C)Reference
Mono-alkynylated PdCl₂(PPh₃)₂ (3)CuI (5)1.1Et₃NDMF60-80[6]
Di-alkynylated PdCl₂(PPh₃)₂ (3)CuI (5)2.5Et₃NDMF80-100[15]

Optimized Experimental Protocols

The following are generalized protocols based on literature precedents. Researchers should optimize for their specific substrates.

Protocol 1: Selective Mono-arylation of 2,6-Dibromopyridine via Suzuki Coupling[1][6]

This protocol is designed to favor the formation of 2-bromo-6-arylpyridine derivatives.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), Palladium(II) acetate (Pd(OAc)₂) (0.1-2 mol%), a suitable ligand (e.g., SPhos (4 mol%) or IMes·HCl (0.12 mol%)), and potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture. A common system is toluene and water (4:1 ratio) or acetonitrile and water (1:1 ratio).[1][6]

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the appropriate temperature (Room Temperature to 100 °C, depending on the catalyst system).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

Diagram 3: Troubleshooting Workflow for Low Yield

G start Low Yield or Stalled Reaction check_tlc Analysis of Crude Mixture TLC / LC-MS start->check_tlc problem1 Problem: Mainly Unreacted Starting Material Cause: Catalyst Poisoning / Deactivation Solution: Use Bulky Ligand (XPhos, SPhos, IMes), Ensure Inert Atmosphere check_tlc->problem1 No Product Formation problem2 Problem: Complex Mixture of Products Cause: Hydrodehalogenation, Homocoupling Solution: Rigorous Degassing, Anhydrous Aprotic Solvent, Screen Base check_tlc->problem2 Unidentified Spots problem3 Problem: Mix of Mono- and Di-substituted Cause: Incorrect Stoichiometry, Over-reaction Solution: Use ~1.1 eq. Coupling Partner, Lower Temp, Monitor Closely check_tlc->problem3 Multiple Products

Caption: A step-by-step workflow for diagnosing and solving low-yield reactions.

Protocol 2: Selective Mono-amination via Microwave-Assisted Synthesis[14]

This protocol is optimized for selective C-N bond formation, yielding 2-amino-6-bromopyridine derivatives.

  • Reaction Setup: In a microwave reactor vessel, combine 2,6-dibromopyridine (1.0 equiv) and the selected primary amine (6.0 equiv).

  • Solvent: Add deionized water as the solvent.

  • Reaction Execution: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to 150–205 °C for 2.5 hours with stirring.

  • Work-up: After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

Protocol 3: Di-alkynylation via Sonogashira Coupling[15]

This protocol is designed for the substitution of both bromine atoms on the 2,6-dibromopyridine ring.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%), and copper(I) iodide (CuI) (5 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as DMF, followed by an amine base like triethylamine (Et₃N).

  • Reagent Addition: Add the terminal alkyne (at least 2.5 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the reaction to a temperature between 80-100 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the di-alkynylated product.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
  • BenchChem. (2025). A Researcher's Guide to the Selective Functionalization of 2,6-Dibromopyridine: A Ligand Comparison.
  • BenchChem. (2025). Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions.
  • BenchChem. (2025).
  • Cross-Coupling Reactions Guide. (n.d.). Google.
  • Organometallics. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • BenchChem. (n.d.). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine.
  • Request PDF. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • PMC. (n.d.).
  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • ACS Omega. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
  • BenchChem. (2025).
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

Sources

Troubleshooting

Technical Support Center: Optimizing Hydrolysis of Methyl 2,6-dibromopyridine-4-acetate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are scaling or optimizing the hydrolysis of Methyl 2,6-dibromopyridine-4-acetate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are scaling or optimizing the hydrolysis of Methyl 2,6-dibromopyridine-4-acetate to its corresponding carboxylic acid.

The Core Causality: The Science of Temperature Optimization

The primary challenge in hydrolyzing Methyl 2,6-dibromopyridine-4-acetate is maintaining strict chemoselectivity. The pyridine ring acts as a powerful electron sink, rendering the halogens at the 2- and 6-positions highly activated toward Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions[1].

When exposed to an aqueous base, two competing pathways emerge:

  • Saponification (Desired): Hydroxide attacks the ester carbonyl. This pathway has a lower activation energy and is kinetically favored at low temperatures.

  • SNAr (Undesired): Hydroxide attacks the C2 or C6 position of the pyridine ring, displacing the bromide ion to form a 2-hydroxy-6-bromopyridine byproduct (which readily tautomerizes to a pyridone) [2]. This pathway is thermodynamically driven and accelerates exponentially with heat [3].

To successfully isolate the desired 2,6-dibromopyridine-4-acetic acid, the reaction must be kept under strict kinetic control (0 °C to 25 °C) using a mild base like Lithium Hydroxide (LiOH) [1].

ReactionLogic Start Methyl 2,6-dibromopyridine-4-acetate + LiOH (aq) PathA T < 25 °C Kinetic Control Start->PathA PathB T > 40 °C Thermodynamic Control Start->PathB Product 2,6-dibromopyridine-4-acetic acid (Chemoselective Saponification) PathA->Product Fast Carbonyl Attack Byproduct 2-hydroxy-6-bromopyridine-4-acetic acid (SNAr Side Reaction) PathB->Byproduct Aromatic Bromide Displacement

Logical relationship between temperature control and chemoselectivity during hydrolysis.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a major byproduct with a mass shift of -79 Da and +16 Da. What happened? A: This is the classic signature of an SNAr side reaction. The mass shift indicates the loss of a bromine isotope (-79/81 Da) and the addition of a hydroxyl group (+16 Da). This occurs when the reaction temperature exceeds 25 °C during the base addition or hydrolysis phase, providing enough activation energy for the hydroxide ion to displace the aromatic bromide [2]. Solution: Ensure the reaction mixture is chilled to 0 °C before adding the base, and do not let the internal temperature exceed room temperature during the stirring phase.

Q: Why is LiOH preferred over NaOH or KOH for this specific substrate? A: LiOH provides a milder, more controlled concentration of reactive hydroxide. More importantly, the lithium cation (Li⁺) strongly coordinates with the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, directing the hydroxide attack toward the ester rather than the aromatic ring, thereby maximizing chemoselectivity [1].

Q: The ester is sterically hindered and isn't fully hydrolyzing after 4 hours at room temperature. Can I heat the reaction to 40 °C to push it to completion? A: No. Heating a 2,6-dibromopyridine derivative in the presence of an aqueous base will inevitably trigger SNAr degradation [3]. Solution: Instead of heating, increase the equivalents of LiOH (up to 2.0 eq), extend the reaction time (stir overnight at RT), or optimize the solvent ratio (e.g., increasing the THF or MeOH proportion) to improve substrate solubility and mass transfer.

Q: During the workup, my product crashed out as a gummy solid instead of a clean powder. How do I fix this? A: This usually happens if the acidification step is performed too rapidly or without sufficient cooling, causing localized heating. Solution: Always quench the reaction at 0 °C and add the 1M HCl dropwise. Ensure vigorous stirring during acidification to precipitate the free carboxylic acid cleanly.

Quantitative Data: Impact of Temperature and Base

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity.

TemperatureBase (Eq)Solvent SystemTimeChemoselectivity (Ester vs SNAr)Yield of Desired Acid
0 °C to RT LiOH (1.5) THF / H₂O (3:1) 4 h > 98 : 2 > 90%
RTNaOH (2.0)MeOH / H₂O (3:1)2 h85 : 15~ 75%
40 °CLiOH (1.5)THF / H₂O (3:1)2 h60 : 40< 50%
80 °CKOH (3.0)EtOH / H₂O (3:1)1 h5 : 95< 5% (Complete Degradation)

Validated Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Materials Required:

  • Methyl 2,6-dibromopyridine-4-acetate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF) and Deionized Water (3:1 ratio)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Methyl 2,6-dibromopyridine-4-acetate in THF. Add water to achieve a 3:1 THF:H₂O ratio.

  • Cooling (Validation Checkpoint): Submerge the flask in an ice-water bath. Self-Validation: Use an internal temperature probe to confirm the solution is ≤ 2 °C before proceeding.

  • Base Addition: Dissolve LiOH·H₂O in a minimal amount of cold water. Add this aqueous base solution dropwise to the reaction mixture over 15 minutes to prevent exothermic spikes.

  • Hydrolysis: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 2 to 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot must be completely consumed before quenching.

  • Quenching & Acidification: Re-cool the flask to 0 °C. Slowly add 1M HCl dropwise under vigorous stirring until the product precipitates. Self-Validation: Use pH paper to confirm the aqueous layer is strictly between pH 2 and 3.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 2,6-dibromopyridine-4-acetic acid.

Protocol S1 1. Dissolution THF:H2O (3:1) S2 2. Cooling Chill to 0 °C S1->S2 S3 3. Base Addition 1.5 eq LiOH dropwise S2->S3 S4 4. Hydrolysis Stir 0 °C -> RT S3->S4 S5 5. Quenching pH 2-3 with 1M HCl S4->S5 S6 6. Isolation EtOAc Extraction S5->S6

Step-by-step experimental workflow for the optimized LiOH-mediated ester hydrolysis.

References

  • Highly efficient stabilisation of meta-ethynylpyridine polymers with amide side chains in water by coordination of rare-earth metals Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer PMC - National Institutes of Health (NIH)[Link]

  • On the reactivity of bromine atoms in brominated pyridines. The formation of 2‐hydroxy‐6‐bromopyridine by the acid hydrolysis of 2,6‐dibromopyridine Recueil des Travaux Chimiques des Pays-Bas[Link]

Optimization

Technical Support Center: Advanced Column Chromatography for Pyridine Acetates

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the chromatographic purification of pyridine acetates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the chromatographic purification of pyridine acetates.

Separating these compounds presents a unique chemical dichotomy: the pyridine ring contains a basic nitrogen that interacts aggressively with acidic stationary phases, while the acetate group is highly susceptible to base-catalyzed hydrolysis. This guide provides field-proven, self-validating methodologies to navigate this delicate balance.

Troubleshooting Workflow

The following decision matrix outlines the optimal path for resolving retention and degradation issues when purifying pyridine acetates.

Workflow Start Crude Pyridine Acetate Phase Select Chromatography Mode Start->Phase NP Normal Phase (Silica) Phase->NP RP Reversed Phase (C18/C8) Phase->RP NP_TEA Add 0.1% TEA to Mobile Phase NP->NP_TEA RP_Buffer Use Volatile Buffer (pH 6.0-6.5) RP->RP_Buffer NP_Tail Tailing Persists? NP_TEA->NP_Tail NP_Alt Switch to Basic Alumina or Amino-Silica NP_Tail->NP_Alt Yes NP_Success Elute & Evaporate (< 35°C) NP_Tail->NP_Success No RP_Tail Tailing Persists? RP_Buffer->RP_Tail RP_Alt Add 5-10 mM TEA or Switch to Phenyl Phase RP_Tail->RP_Alt Yes RP_Success Lyophilize Fractions RP_Tail->RP_Success No

Decision workflow for optimizing pyridine acetate chromatographic separation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every purification must begin with a self-validating system to confirm that the compound will survive the micro-environment of the column.

Protocol A: 2D-TLC Stability Validation

Before committing your crude mixture to a silica column modified with a base, validate that the acetate group will not hydrolyze on the stationary phase[1].

  • Spotting: Apply a single spot of the crude mixture to the bottom-left corner of a square silica TLC plate.

  • First Development: Run the plate in your proposed mobile phase (e.g., Hexane:EtOAc with 0.1% Triethylamine).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen to remove all traces of solvent and base.

  • Second Development: Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Check: Visualize the plate under UV light.

    • Success: All spots lie perfectly on a diagonal line. The compound is stable.

    • Failure: Spots appear off the diagonal axis. This indicates on-column degradation (acetate cleavage). You must switch to a less acidic stationary phase (e.g., neutral alumina)[1].

Protocol B: Base-Deactivated Normal Phase Chromatography

If Protocol A validates stability, proceed with this optimized column methodology.

  • Silica Deactivation: Prepare a slurry of silica gel using your initial, least polar mobile phase containing exactly 0.1% Triethylamine (TEA) [2]. Stir gently to remove air bubbles.

  • Column Packing: Pour the slurry into the column. The TEA pre-treats and neutralizes the highly active Brønsted acidic silanol sites on the silica[2].

  • Sample Loading (Dry Loading): Because pyridine acetates can exhibit poor solubility in non-polar starting gradients, dissolve the crude sample in a volatile solvent (like DCM), add a small amount of deactivated silica or Celite, and evaporate to a free-flowing powder. Load this evenly onto the column bed[2].

  • Elution: Elute using a gradient (e.g., 2% to 20% EtOAc in Hexane), maintaining the 0.1% TEA additive throughout the run[2].

  • Rapid Isolation: Combine pure fractions and immediately remove the solvent using a rotary evaporator. Crucial: Keep the water bath strictly below 35°C to prevent the concentrated TEA from catalyzing the hydrolysis of the acetate group[1].

Troubleshooting Guide & Causality Analysis

Q: Why does my pyridine acetate streak down the entire column despite showing a tight spot on the TLC plate? A: This is caused by strong acid-base interactions. The surface of standard silica gel is heavily populated with Brønsted acidic silanol groups (Si-OH). The lone pair of electrons on the basic pyridine nitrogen acts as a Lewis base, forming strong, reversible hydrogen bonds and ionic interactions with these silanols[3].

  • Causality: This interaction creates multiple retention mechanisms. While the bulk of the sample moves with the mobile phase, a fraction is continuously retarded by silanol binding, causing the trailing edge of the peak to broaden into a streak[3].

  • Solution: Introduce a competing base. Adding 0.1% TEA to the mobile phase provides a sacrificial Lewis base (TEA has a pKa of ~10.7, much higher than pyridine's ~5.2) that preferentially binds and "caps" the active silanol sites, allowing your compound to elute symmetrically[2][3].

Q: I added TEA to stop the streaking, but NMR analysis shows my acetate group hydrolyzed into an alcohol. How do I prevent this? A: Acetate esters are highly susceptible to base-catalyzed hydrolysis.

  • Causality: While TEA is necessary to shield the silica, allowing fractions containing TEA to sit at room temperature—or heating them during rotary evaporation—accelerates the nucleophilic attack of ambient water on the electrophilic carbonyl carbon of the acetate group[1].

  • Solution: Strictly limit TEA concentration to 0.1% (v/v). Do not exceed this amount. Furthermore, minimize the time the compound spends in the collected fractions and evaporate the solvent immediately under high vacuum at temperatures below 35°C[1].

Q: Normal phase is destroying my compound. Can I use Reversed-Phase (RP) chromatography for highly polar pyridine acetates? A: Yes. Reversed-phase (C18 or C8) is an excellent alternative, but residual silanols on silica-based RP columns can still cause tailing[3].

  • Solution: Use an end-capped column or a polar-embedded phase. Adjust the mobile phase pH to 6.0–6.5 using a volatile buffer like ammonium acetate. This pH is high enough to suppress some silanol ionization but low enough to protect the acetate group from base-catalyzed cleavage. Alternatively, add 5-10 mM TEA to the aqueous mobile phase to block residual silanols[3].

Quantitative Data: Mobile Phase Modifiers

Use the following table to select the appropriate mobile phase modifier based on your chromatography mode and the sensitivity of your acetate group.

ModifierChromatography ModeTypical ConcentrationTarget pHMechanism of ActionAcetate Hydrolysis Risk
Triethylamine (TEA) Normal Phase0.1% - 1.0% (v/v)N/ACompetes for Brønsted acidic silanols[3]High (if >0.1% or exposed to heat)
Triethylamine (TEA) Reversed Phase5 - 10 mMN/AShields residual silanols on C18[3]Moderate
Ammonium Acetate Reversed Phase10 - 20 mM6.0 - 6.5Buffers pH to suppress silanol ionizationLow
Formic / Acetic Acid Reversed Phase0.1% (v/v)~2.5 - 3.0Protonates silanols to prevent interaction[3]High (Acid-catalyzed cleavage)

Frequently Asked Questions (FAQs)

Q: Why did my compound elute perfectly on a TLC plate using DCM/MeOH, but irreversibly stuck to the flash column using the exact same solvent? A: This discrepancy arises from the physical differences between TLC plates and bulk flash silica[1]. TLC plates contain binders (e.g., gypsum or polyacrylates) and have a vastly different surface area-to-sample ratio. The sample is often heavily overloaded on a TLC plate, which self-saturates the active sites. When you transfer a polar, non-basic solvent system like DCM/MeOH to a bulk column, the sheer volume of active, unshielded silanols irreversibly binds the basic pyridine nitrogen[4]. Always translate TLC methods to columns by incorporating a basic modifier, or switch to amine-functionalized silica[5].

Q: If TEA is too risky for my highly sensitive acetate, what alternative stationary phases can I use? A: To adhere to the "2 pH rule" (keeping the environment basic enough to maintain the pyridine as a free base without adding liquid amines), you can replace standard silica with Basic Alumina or Amine-functionalized Silica [5]. Amino-silica maintains the same particle size and flow characteristics as standard silica, but because the surface is covalently bonded with organic amines, it is inherently basic. This allows you to elute pyridine acetates using standard Hexane/EtOAc gradients without adding any TEA to the mobile phase[5].

References

  • Title: Technical Support Center: Purifying Cyclopenta[c]pyridine Derivatives by Column Chromatography | Source: Benchchem | URL: 2

  • Title: Technical Support Center: Chromatographic Purification of Pyridine Derivatives | Source: Benchchem | URL: 3

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? | Source: Biotage | URL: 5

  • Title: How to choose the best solution for column chromatography? | Source: ResearchGate | URL: 4

  • Title: Technical Support Center: Purification of Crude Ethyl 2,5-Pyridinedicarboxylate | Source: Benchchem | URL: 1

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of Methyl 2,6-dibromopyridine-4-acetate

An in-depth understanding of the mass spectrometry (MS) fragmentation behavior of halopyridines is essential for drug development, metabolic profiling, and impurity tracking. Halopyridines serve as critical, late-stage b...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation behavior of halopyridines is essential for drug development, metabolic profiling, and impurity tracking. Halopyridines serve as critical, late-stage building blocks in pharmaceutical synthesis ()[1]. Among these, Methyl 2,6-dibromopyridine-4-acetate (Monoisotopic mass: 306.88 Da)[2] offers a highly distinct analytical profile.

This guide objectively compares the MS/MS fragmentation performance of Methyl 2,6-dibromopyridine-4-acetate against its chlorinated and unhalogenated alternatives, providing researchers with the mechanistic causality and self-validating protocols necessary to leverage its unique isotopic signatures in complex matrices.

Mechanistic Principles of Fragmentation

The fragmentation of halogenated organic compounds in a mass spectrometer is governed by the relative bond dissociation energies of the molecule and the statistical distribution of its isotopes ()[3]. For Methyl 2,6-dibromopyridine-4-acetate, the fragmentation hierarchy is strictly dictated by the applied Collision Energy (CE):

  • Low-Energy Ester Cleavage (10–20 eV): Protonation of the ester carbonyl oxygen or the pyridine nitrogen weakens the adjacent aliphatic bonds. Because the activation energy required to expel a neutral molecule is relatively low, the primary fragmentation pathway is the loss of methanol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 32 Da) or a methoxy radical (
    
    
    
    , 31 Da). This bond cleavage next to the C=O group is a universal hallmark of ester fragmentation ()[4].
  • High-Energy Halogen Expulsion (30–45 eV): As the CE scales, the internal energy surpasses the threshold for homolytic aromatic C-Br bond cleavage. Bromine radicals (

    
    , 79 Da or 81 Da) are expelled. Because the C-Br bond is weaker than a C-Cl bond, this fragmentation occurs at lower collision energies compared to chlorinated analogs, making the dibromo-compound highly responsive to tandem MS (MS/MS) workflows.
    

Comparative Performance Analysis

When designing traceable building blocks for pharmacokinetic assays, the choice of halogen substitution drastically alters the compound's "analytical performance"—defined here as its detectability and spectral specificity in a biological matrix.

Methyl 2,6-dibromopyridine-4-acetate vs. Alternatives
Compound (Alternative)Precursor

Isotopic SignaturePrimary Fragment (Low CE)Secondary Fragment (High CE)Analytical Performance / Diagnostic Utility
Methyl 2,6-dibromopyridine-4-acetate

307.89
1:2:1 (Triplet)

275.86 (

)

228.97 (

)
Superior: The 1:2:1 triplet acts as a built-in mass defect tag, easily filtering out background matrix noise.
Methyl 2,6-dichloropyridine-4-acetate

219.99
9:6:1 (Triplet)

187.96 (

)

184.99 (

)
Moderate: Requires higher CE to break the stronger C-Cl bond. Isotopic pattern is less symmetrical, complicating automated peak picking.
Methyl pyridine-4-acetate

152.07
Singlet

120.04 (

)
Ring OpeningPoor: Lacks a halogen tag. Fragments are easily lost in low-mass endogenous biological background noise.

Table 1: Comparative MS/MS Performance Profiles of Pyridine-4-acetate Analogs.

Quantitative Exact Mass & Isotopic Data

The presence of two bromine atoms (


 and 

in a ~1:1 natural abundance) creates a statistically predictable cluster. The table below outlines the exact masses required for high-resolution mass spectrometry (HRMS) targeting.
Ion TypeFormula

(Monoisotopic)

(M+2)

(M+4)
Relative Abundance
Precursor


307.8919309.8898311.88781 : 2 : 1
Ester Cleavage

275.8657277.8636279.86161 : 2 : 1
Halogen Loss

228.9738230.9718N/A1 : 1

Table 2: Exact Mass and Isotopic Distribution for Methyl 2,6-dibromopyridine-4-acetate fragments.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 307.89 / 309.89 / 311.89 Isotope Ratio: 1:2:1 EsterCleavage Ester Cleavage [-CH3OH] m/z 275.86 / 277.86 / 279.86 Isotope Ratio: 1:2:1 Precursor->EsterCleavage Low CE (15 eV) -32 Da HalogenLoss Halogen Loss [-Br•] m/z 228.97 / 230.97 Isotope Ratio: 1:1 Precursor->HalogenLoss Med CE (30 eV) -79/81 Da DualCleavage Dual Cleavage [-CH3OH, -Br•] m/z 196.95 / 198.95 Isotope Ratio: 1:1 EsterCleavage->DualCleavage High CE (45 eV) -79/81 Da HalogenLoss->DualCleavage High CE (45 eV) -32 Da

Fig 1: CID fragmentation pathway of Methyl 2,6-dibromopyridine-4-acetate [M+H]+.

Self-Validating Experimental Protocol: LC-ESI-QTOF MS/MS

To ensure absolute data integrity and eliminate false positives from isobaric matrix interferences, this protocol utilizes a self-validating feedback loop relying on stable isotope-labeled internal standards and automated isotopic pattern matching.

Step 1: Matrix Preparation & Internal Standardization

  • Action: Dissolve the analyte in LC-MS grade methanol to a concentration of 1 µg/mL. Spike the sample with 100 ng/mL of Pyridine-d5.

  • Causality & Validation: Stable isotope-labeled internal standards (like Pyridine-d5) are chemically identical to their non-labeled counterparts but differ in mass. They act as a continuous, self-validating monitor for ionization suppression and retention time drift, ensuring quantitative reliability across varying sample matrices ()[5].

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (100 mm × 2.1 mm, 1.7 µm). Elute using a mobile phase gradient of (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in acetonitrile, ramping from 5% B to 95% B over 10 minutes.

  • Causality & Validation: The slow gradient ensures that the highly polar pyridinium ions[6] are adequately retained and separated from early-eluting salts that cause ion suppression.

Step 3: MS/MS Acquisition with Dynamic CE Ramping

  • Action: Operate the QTOF in positive Electrospray Ionization (ESI+) mode. Isolate the

    
     precursor cluster. Apply a dynamic Collision Energy (CE) ramp from 15 eV to 45 eV across the acquisition window.
    
  • Causality & Validation: A static CE will miss critical structural data. Ramping the CE ensures that both the low-activation-energy ester cleavage (15 eV) and the high-activation-energy homolytic C-Br cleavage (45 eV) are captured in a single composite spectrum.

Step 4: Automated Isotopic Validation

  • Action: Program the MS data processing software to strictly filter MS/MS spectra based on the precursor's exact 1:2:1 isotopic ratio.

  • Causality & Validation: If the isolated precursor does not match this statistical distribution within a 5% tolerance, the software automatically flags the scan as an isobaric interference. This creates a self-validating system where only chemically verified dibrominated precursors are allowed to proceed to fragment annotation.

References

  • PubChemLite. "Methyl 2,6-dibromopyridine-4-acetate (C8H7Br2NO2)." Université du Luxembourg / PubChem. URL:[Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. URL:[Link]

  • ResearchGate. "Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry." ResearchGate. URL:[Link]

  • ChemRxiv. "Selective Halogenation of Pyridines Using Designed Phosphine Reagents." ChemRxiv. URL:[Link]

Sources

Comparative

Analytical Comparison Guide: IR Spectroscopy of Methyl 2,6-dibromopyridine-4-acetate

Executive Overview Methyl 2,6-dibromopyridine-4-acetate (CAS: 1806274-14-5) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of targeted therapeutics and agrochemicals. For dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Methyl 2,6-dibromopyridine-4-acetate (CAS: 1806274-14-5) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of targeted therapeutics and agrochemicals. For drug development professionals, verifying the structural integrity of this intermediate—specifically confirming the esterification state and the halogenated pyridine core—is a critical quality control step.

As a Senior Application Scientist, I rely on Fourier-Transform Infrared (FT-IR) spectroscopy as the primary non-destructive modality for this validation. This guide provides an in-depth comparative analysis of the compound's characteristic IR peaks, contrasting it with common structural alternatives to ensure rigorous, self-validating quality control in your laboratory.

Mechanistic Spectral Assignments

Understanding an IR spectrum requires analyzing the molecule as a system of interacting functional groups rather than isolated bonds (1)[1]. Here is the causality behind the primary vibrational modes of Methyl 2,6-dibromopyridine-4-acetate:

  • The Isolated Ester Carbonyl (C=O): The methyl acetate moiety (-CH₂COOCH₃) features a carbonyl group separated from the pyridine ring by a methylene spacer. Because it is not conjugated with the aromatic π-system, the C=O stretching frequency is not lowered by resonance. It manifests as a sharp, highly intense peak in the classic aliphatic ester domain of 1735–1750 cm⁻¹ ().

  • The Halogenated Pyridine Core (C=N, C=C): Pyridine rings typically exhibit skeletal stretching vibrations between 1550 and 1600 cm⁻¹[1]. In this molecule, the two highly electronegative bromine atoms at the 2 and 6 positions exert a powerful inductive electron-withdrawing effect (-I effect). This depletion of electron density stiffens the C=N and C=C bonds, subtly shifting these absorption bands to the higher end of the spectrum (closer to 1580–1600 cm⁻¹) compared to unhalogenated analogs (2)[2].

  • Carbon-Bromine (C-Br) Stretch: Heavy atom vibrations require less energy and thus appear in the far fingerprint region. The C-Br stretch is a definitive marker for the halogenated state, appearing as a strong band between 500 and 600 cm⁻¹[2].

  • Ester C-O Stretches: The C-C-O and O-C-C asymmetric and symmetric stretches produce two distinct, strong bands typically around 1240 cm⁻¹ and 1150 cm⁻¹, confirming the intact ester linkage[3].

Structural Mapping Visualization

To conceptualize how the structural domains of Methyl 2,6-dibromopyridine-4-acetate dictate its spectral output, refer to the logical mapping diagram below.

IR_Assignments Molecule Methyl 2,6-dibromopyridine-4-acetate (Target Compound) Ester Methyl Acetate Group (-CH2COOCH3) Molecule->Ester Pyridine Pyridine Ring (Heterocycle) Molecule->Pyridine Halogen Bromine Substituents (2,6-positions) Molecule->Halogen Peak1 C=O Stretch ~1740 cm⁻¹ Ester->Peak1 Peak2 C-O Stretch ~1240 & 1150 cm⁻¹ Ester->Peak2 Peak3 C=C / C=N Stretch ~1560 - 1600 cm⁻¹ Pyridine->Peak3 Peak4 C-Br Stretch ~550 - 600 cm⁻¹ Halogen->Peak4

Caption: Logical mapping of Methyl 2,6-dibromopyridine-4-acetate structural domains to characteristic IR peaks.

Comparative Spectral Analysis

When validating synthesis or sourcing raw materials, it is crucial to differentiate the target compound from its unbrominated precursor or its hydrolyzed carboxylic acid analog. The table below summarizes the quantitative spectral shifts you must look for to confirm product identity (1)[1].

Functional Group / Vibration ModeTarget: Methyl 2,6-dibromopyridine-4-acetateAlternative 1: Methyl pyridine-4-acetateAlternative 2: 2,6-dibromopyridine-4-acetic acidMechanistic Rationale for Variance
C=O Stretch ~1740 cm⁻¹ (Sharp, Strong)~1740 cm⁻¹ (Sharp, Strong)~1710 cm⁻¹ (Broad, Strong)Hydrolysis to a carboxylic acid (Alt 2) introduces intermolecular hydrogen bonding, weakening the C=O bond and lowering the frequency.
O-H Stretch AbsentAbsent2500–3300 cm⁻¹ (Very Broad)Carboxylic acid dimers in Alt 2 form strong hydrogen bonds, creating a massive, broad O-H absorption band.
Pyridine Ring (C=C/C=N) 1560–1600 cm⁻¹1550–1590 cm⁻¹1560–1600 cm⁻¹Inductive withdrawal (-I) by the 2,6-dibromo substituents stiffens the ring bonds compared to the unbrominated analog (Alt 1).
C-Br Stretch 500–600 cm⁻¹ (Strong)Absent500–600 cm⁻¹ (Strong)The absence of peaks in the 500-600 cm⁻¹ region definitively rules out the halogenated state in Alt 1.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Follow this step-by-step methodology to create a self-validating analytical system:

Step 1: System Initialization and Background Validation

  • Action: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality & Self-Validation: The background scan mathematically subtracts atmospheric H₂O and CO₂. Validation Check: Inspect the background single-beam spectrum; a smooth curve with no sharp negative peaks ensures the crystal is pristine and free of cross-contamination.

Step 2: Sample Deposition and Compression

  • Action: Deposit 2–5 mg of Methyl 2,6-dibromopyridine-4-acetate powder directly onto the center of the ATR crystal. Lower the pressure anvil until the force gauge indicates optimal contact (typically ~50-80 N, depending on the instrument manufacturer).

  • Causality & Self-Validation: The evanescent IR wave penetrates only 0.5 to 2 micrometers into the sample. Consistent, high pressure eliminates air gaps, maximizing optical contact and preventing artificially weak or distorted peaks.

Step 3: Data Acquisition

  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality & Self-Validation: Co-adding scans increases the Signal-to-Noise Ratio (SNR) proportionally to the square root of the number of scans. Validation Check: Ensure the baseline at 4000 cm⁻¹ sits near 100% transmittance (or 0 Absorbance); a sloping baseline indicates poor crystal contact or excessive particle scattering.

Step 4: Spectral Processing and Verification

  • Action: Apply an ATR correction algorithm (to compensate for wavelength-dependent penetration depth) and perform a baseline correction if necessary.

  • Causality & Self-Validation: ATR correction ensures the relative peak intensities match traditional transmission spectra, allowing for accurate comparison against standard reference libraries (4)[4].

References

  • Doc Brown. "Advanced Organic Chemistry: Infrared spectrum of methyl ethanoate." Doc Brown's Chemistry. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12274, 2,6-Dibromopyridine." PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6584, Methyl Acetate." PubChem.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Synthesis of Methyl 2,6-dibromopyridine-4-acetate via Elemental Analysis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the structural and compositional integrity of novel chemical entities is paramount. M...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the structural and compositional integrity of novel chemical entities is paramount. Methyl 2,6-dibromopyridine-4-acetate serves as a valuable, functionalized heterocyclic building block, pivotal in the synthesis of more complex molecules.[1][2] Its utility, however, is directly contingent on the purity and confirmed identity of the synthesized compound.

This guide provides an in-depth protocol for a plausible synthesis of Methyl 2,6-dibromopyridine-4-acetate and a rigorous framework for its validation using elemental analysis. We will explore the causality behind experimental choices, compare elemental analysis with alternative analytical techniques, and provide actionable protocols to ensure the trustworthiness of your results.

Part 1: Synthesis and Purification of Methyl 2,6-dibromopyridine-4-acetate

The synthesis of functionalized pyridines can be approached through various classical and modern routes.[3][4][5] For our target molecule, a logical and robust pathway commences from 2,6-dibromopyridine. The introduction of the methyl acetate group at the C4 position requires a strategic functionalization, often involving metal-catalyzed cross-coupling reactions.

Proposed Synthetic Protocol: A Palladium-Catalyzed Approach

This protocol outlines a plausible two-step synthesis starting from the commercially available 2,6-dibromopyridine. The strategy involves a Negishi or a similar cross-coupling reaction, which is well-suited for introducing alkyl groups to pyridine rings.

Step 1: Synthesis of (2,6-Dibromopyridin-4-yl)methanol

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2,6-dibromopyridine (1.0 eq). Dissolve it in anhydrous, degassed tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The reaction is highly exothermic and the temperature must be strictly controlled to ensure selective lithiation at the 4-position. Stir for 1 hour at -78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. The in situ reduction of the formed aldehyde to the corresponding alcohol is a practical and efficient step. Stir for 2 hours at room temperature.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield (2,6-dibromopyridin-4-yl)methanol.

Step 2: Esterification to Methyl 2,6-dibromopyridine-4-acetate

  • Reaction Setup: Dissolve the purified (2,6-dibromopyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

  • Acylation: Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Final Purification: The crude product, Methyl 2,6-dibromopyridine-4-acetate, should be purified by recrystallization or column chromatography to achieve the high purity (>95%) required for elemental analysis.[6]

Part 2: The Cornerstone of Validation: Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample.[7][8] It serves as a primary, quantitative check of a compound's purity and empirical formula. For novel compounds, it is a critical component of structural confirmation, with many scientific journals requiring elemental analysis data to be within ±0.4% of the theoretical values for publication.[9][10]

**Theoretical Composition of Methyl 2,6-dibromopyridine-4-acetate (C₈H₇Br₂NO₂) **

Before submitting a sample for analysis, it is imperative to calculate the theoretical elemental percentages based on the molecular formula.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.011896.08831.10%
HydrogenH1.00877.0562.28%
BromineBr79.9042159.80851.73%
NitrogenN14.007114.0074.53%
OxygenO15.999231.99810.36%
Total 308.957 100.00%

Note: Oxygen is typically determined by difference and not directly measured in standard CHN/Br analysis.

Experimental Protocol for Sample Submission

Trustworthy data begins with meticulous sample preparation.

  • Ensure Purity: The sample must be purified by recrystallization or chromatography and appear homogeneous.

  • Thorough Drying: Dry the sample rigorously under a high vacuum for several hours to remove any residual solvents (e.g., ethyl acetate, hexane) which will significantly skew the carbon and hydrogen percentages. An overnight drying in a vacuum oven at a temperature well below the compound's melting point is recommended.

  • Precise Weighing: Accurately weigh approximately 2-5 mg of the dried sample into a tared sample tin or as instructed by your analytical service provider.

  • Submission: Submit the sample for analysis, clearly indicating the molecular formula (C₈H₇Br₂NO₂) and requesting C, H, N, and Br analysis. Halogen analysis is often a separate procedure from standard CHN analysis.[11]

Interpreting the Results: A Logic-Based Approach

The data returned from the analytical service must be critically evaluated.

cluster_workflow Interpretation Workflow Theoretical Calculate Theoretical % (C, H, N, Br) Compare Calculate Δ = |Theoretical - Experimental| Theoretical->Compare Experimental Receive Experimental % Experimental->Compare Decision Is Δ ≤ 0.4% for all elements? Compare->Decision Pass Validation Successful: High Purity Confirmed Decision->Pass Yes Fail Validation Failed: Investigate Discrepancy Decision->Fail No Impurity Potential Cause: - Residual Solvent - Starting Material - Byproduct Fail->Impurity

Caption: Logic diagram for interpreting elemental analysis results.

  • Acceptable Deviation: If the experimental values are within ±0.4% of the theoretical values, the synthesis is considered validated in terms of elemental composition and purity.[9][10]

  • Significant Deviation:

    • High Carbon/Hydrogen: Often indicates the presence of residual organic solvents from purification.

    • Low Bromine/Nitrogen: May suggest that the starting material is present as an impurity or that the reaction did not go to completion.

    • All Values Off: Could point to a structural misidentification or significant contamination.

Part 3: A Comparative Guide to Validation Techniques

While elemental analysis is crucial for determining the empirical formula and purity, it provides no information about the connectivity of the atoms. Therefore, it must be used in conjunction with other spectroscopic methods to provide a complete and authoritative validation of the compound's structure.[12]

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis • Percentage composition of C, H, N, S, Halogens• Confirms empirical formula and purity• Highly quantitative and precise• Gold standard for purity assessment• Destructive technique• Provides no structural/connectivity information• Sensitive to impurities, especially solvents
¹H & ¹³C NMR Spectroscopy • Number and type of unique protons and carbons• Connectivity and chemical environment of atoms• Provides detailed structural skeleton• Non-destructive• Can identify and quantify impurities• Less quantitative for overall purity than elemental analysis• Requires soluble sample• Complex spectra can be difficult to interpret
Mass Spectrometry (MS) • Molecular weight of the compound• Fragmentation patterns• Confirms molecular formula (with HRMS)• Extremely sensitive (requires very little sample)• Fragmentation can be complex• Does not distinguish between isomers• Not inherently quantitative for purity
Infrared (IR) Spectroscopy • Presence of specific functional groups (e.g., C=O, C-Br)• Fast and simple to perform• Good for confirming the presence/absence of key functional groups• Provides limited structural information• Not suitable for purity determination• "Fingerprint region" can be complex

Part 4: Integrated Validation Workflow

A robust validation strategy integrates multiple analytical techniques, where the results of each method corroborate the others. This creates a self-validating system that ensures the highest level of scientific integrity.

cluster_synthesis Synthesis & Purification cluster_validation Structural & Purity Validation cluster_conclusion Final Confirmation Start Synthesize Crude Product Purify Purify via Chromatography/ Recrystallization Start->Purify NMR NMR (¹H, ¹³C) - Structural Skeleton Purify->NMR MS Mass Spec (HRMS) - Molecular Formula Purify->MS IR IR Spec - Functional Groups Purify->IR EA Elemental Analysis - Purity & Empirical Formula Purify->EA Confirm Structure & Purity Confirmed NMR->Confirm MS->Confirm IR->Confirm EA->Confirm

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